5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its chemical structure incorporates a pyrrole ring, a fluorophenyl group, and a pyridinylsulfonyl moiety, suggesting possible interactions with biological targets such as enzymes or receptors. The compound is identified by the CAS number 2054536-04-6 and has a molecular weight of approximately 359.37 g/mol .
This compound is classified under the category of pyrrole derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers and research institutions that focus on pharmaceutical development. The molecular formula for this compound is C17H14FN3O3S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .
The synthesis of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions:
Each step requires careful optimization to ensure high yield and purity of the final product .
The molecular structure of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide can be represented using various structural formulas:
CN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O
InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3
These notations provide insights into the connectivity and spatial arrangement of atoms within the molecule .
The compound can undergo various chemical reactions typical for amides and pyrrole derivatives:
Each reaction pathway would require specific conditions such as temperature, solvent choice, and catalysts to achieve optimal results .
The mechanism of action for 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is hypothesized based on its structural features:
Further studies are required to elucidate its precise biological mechanisms through pharmacological assays and binding studies .
The physical properties of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide include:
Chemical properties include:
These properties are crucial for determining handling procedures and storage conditions .
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles will further establish its utility in these areas .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5